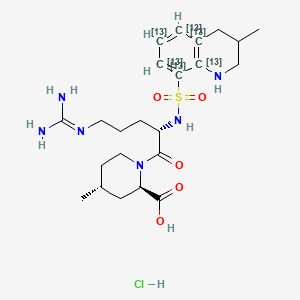
Argatroban-13C6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argatroban-13C6 (hydrochloride) is a synthetic direct thrombin inhibitor that is labeled with carbon-13 isotopes. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of argatroban, a drug used for the prevention and treatment of thrombosis caused by heparin-induced thrombocytopenia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Argatroban-13C6 (hydrochloride) involves the incorporation of carbon-13 isotopes into the argatroban molecule. The synthetic route typically starts with L-arginine, which undergoes a series of chemical reactions including sulfonylation, cyclization, and hydrogenation to form the final product . The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Argatroban-13C6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the desired isotopic labeling .
化学反応の分析
Types of Reactions
Argatroban-13C6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Argatroban-13C6 (hydrochloride) can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .
科学的研究の応用
Argatroban-13C6 (hydrochloride) has a wide range of scientific research applications:
作用機序
Argatroban-13C6 (hydrochloride) exerts its effects by inhibiting thrombin, an enzyme involved in the coagulation process. It binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation . This inhibition is reversible and highly selective, making it an effective anticoagulant .
類似化合物との比較
Similar Compounds
Bivalirudin: Another direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Uniqueness
Argatroban-13C6 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the drug in the body is crucial .
特性
分子式 |
C23H37ClN6O5S |
|---|---|
分子量 |
551.1 g/mol |
IUPAC名 |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H36N6O5S.ClH/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H/t14-,15?,17+,18-;/m1./s1/i3+1,5+1,7+1,16+1,19+1,20+1; |
InChIキー |
PIWLMZAWMXOVCF-ATFHLYJTSA-N |
異性体SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)[13C]2=[13CH][13CH]=[13CH][13C]3=[13C]2NCC(C3)C.Cl |
正規SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B12373665.png)
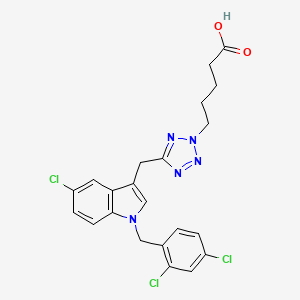

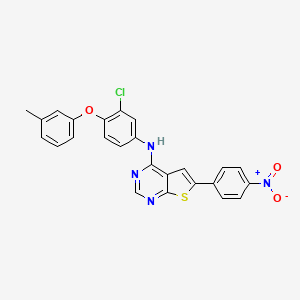


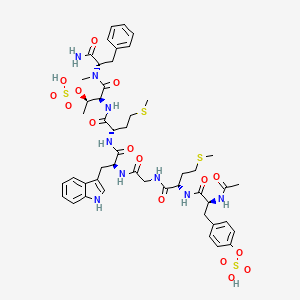

![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)
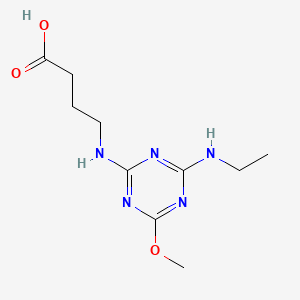

![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)

